

1,4'-Bipiperidin-3-OL molecular weight and formula

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Compound of Interest

Compound Name: 1,4'-Bipiperidin-3-OL

Cat. No.: B1321253

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Technical Guide: 1,4'-Bipiperidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of **1,4'-Bipiperidin-3-OL**. In light of the limited publicly available data on this specific molecule, this document also explores the broader context of the 1,4'-bipiperidine scaffold, which is a significant pharmacophore in medicinal chemistry.

Molecular Identity and Properties

Based on its nomenclature, **1,4'-Bipiperidin-3-OL** consists of a piperidin-3-ol moiety linked via its nitrogen atom at position 1 to the carbon atom at position 4' of a second piperidine ring. This structure leads to the following molecular characteristics:

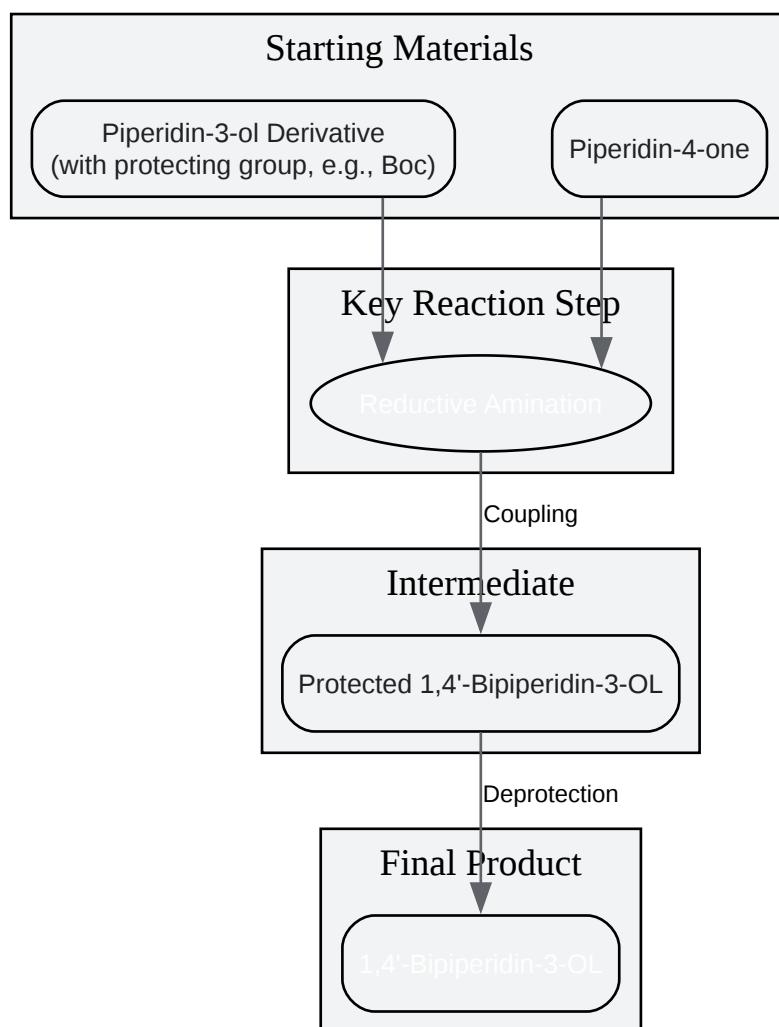
Property	Value
Molecular Formula	C ₁₀ H ₂₀ N ₂ O
Molecular Weight	184.28 g/mol
Exact Mass	184.157563 g/mol

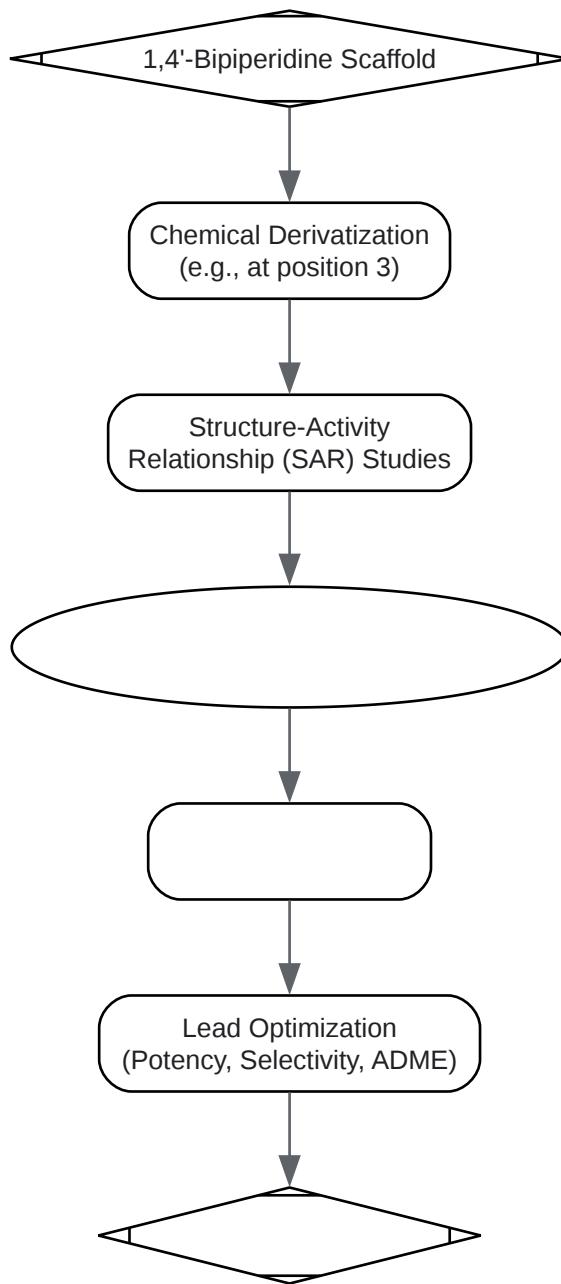
Note: These values are calculated based on the deduced chemical structure. PubChem entries for other isomers with the formula C₁₀H₂₀N₂O confirm the molecular weight.[\[1\]](#)[\[2\]](#)

Synthesis and Methodologies

While specific experimental protocols for the synthesis of **1,4'-Bipiperidin-3-OL** are not readily available in the surveyed literature, the synthesis of related 3-substituted 1,4'-bipiperidine derivatives has been described.^[3] A general approach to such compounds often involves the coupling of a suitably protected piperidine precursor with a second piperidine ring.

A logical workflow for the synthesis of functionalized bipiperidine scaffolds can be conceptualized as follows:



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References

- 1. CID 52139853 | C10H20N2O | CID 52139853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexanoylpiperazine | C10H20N2O | CID 3248922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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